Exatecan-d5 (mesylate)

LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

Exatecan-d5 (mesylate), also designated DX8951f-d5 , is a deuterium-labeled analogue of the camptothecin-derived topoisomerase I inhibitor Exatecan mesylate. Exatecan mesylate is a water-soluble, non-prodrug inhibitor of DNA topoisomerase I that stabilizes the DNA-topoisomerase I cleavable complex, thereby preventing DNA re-ligation and inducing apoptosis.

Molecular Formula C25H26FN3O7S
Molecular Weight 536.6 g/mol
Cat. No. B8144486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan-d5 (mesylate)
Molecular FormulaC25H26FN3O7S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
InChIInChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1/i1D3,3D2;
InChIKeyBICYDYDJHSBMFS-KUJFLAIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan-d5 (mesylate) — A Deuterated Topoisomerase I Inhibitor Internal Standard for High-Precision ADC and Pharmacokinetic Analysis


Exatecan-d5 (mesylate), also designated DX8951f-d5 , is a deuterium-labeled analogue of the camptothecin-derived topoisomerase I inhibitor Exatecan mesylate . Exatecan mesylate is a water-soluble, non-prodrug inhibitor of DNA topoisomerase I that stabilizes the DNA-topoisomerase I cleavable complex, thereby preventing DNA re-ligation and inducing apoptosis [1]. The non-deuterated parent exhibits an IC50 of 0.975 μg/mL (2.2 μM) against purified topoisomerase I and demonstrates potent anti-proliferative activity across a broad panel of cancer cell lines [2]. Exatecan-d5 (mesylate) incorporates five deuterium atoms at the 9-ethyl position, resulting in a molecular weight shift of +5 Da relative to the unlabeled compound while preserving the biological activity and physicochemical behavior essential for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows .

Why Unlabeled Exatecan Mesylate Cannot Substitute for Exatecan-d5 (mesylate) in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows—particularly those supporting ADC pharmacokinetics, DMPK studies, and regulatory bioanalysis—unlabeled Exatecan mesylate cannot serve as an internal standard due to matrix effects that compromise accuracy and precision [1]. Stable isotope-labeled internal standards (SIL-IS) such as Exatecan-d5 (mesylate) co-elute with the analyte of interest, exhibiting nearly identical ionization efficiency and extraction recovery, thereby correcting for ion suppression or enhancement caused by complex biological matrices (e.g., plasma, tumor homogenate) [2]. The use of a structural analogue (e.g., camptothecin) as an internal standard introduces differential recovery and ionization behavior, leading to unacceptable method variability. Furthermore, the deuterated form enables simultaneous multiplexed quantification of Exatecan payload release from ADCs alongside intact ADC measurement, a critical requirement for DAR determination and linker stability assessment that unlabeled standards cannot fulfill without isotopic resolution .

Exatecan-d5 (mesylate) — Quantitative Differentiation Evidence for Analytical and Preclinical Procurement Decisions


Isotopic Purity and Mass Shift Enable Unambiguous MS/MS Resolution from Unlabeled Exatecan

Exatecan-d5 (mesylate) incorporates five deuterium atoms at the 9-ethyl position (C2H5 → C2D5), resulting in a molecular weight shift of +5.03 Da relative to unlabeled Exatecan mesylate . This mass difference ensures baseline chromatographic co-elution with the unlabeled analyte while providing sufficient m/z separation in the mass spectrometer to eliminate isotopic cross-talk in multiple reaction monitoring (MRM) transitions [1]. In contrast, a non-deuterated structural analogue (e.g., camptothecin, MW 348.35) exhibits differential retention time and ionization efficiency, precluding its use as a reliable internal standard for Exatecan quantification in biological matrices [2]. The specific deuteration pattern of Exatecan-d5 (mesylate) is confirmed by its molecular formula (C25H21D5FN3O7S) and exact mass (536.58 g/mol), which is verified by vendor-supplied certificates of analysis specifying ≥99% isotopic enrichment .

LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

Equivalent Topoisomerase I Inhibitory Potency Confirms Isotopic Substitution Does Not Alter Biological Activity

Exatecan-d5 (mesylate) retains the full inhibitory potency of the non-deuterated parent compound against DNA topoisomerase I, with an IC50 value of 0.975 μg/mL (2.2 μM) . This quantitative equivalence is essential for its utility as a tracer in cellular uptake and target engagement studies, as any deviation in potency would confound biological interpretation. By comparison, the camptothecin derivative DXd (deruxtecan), the payload used in the approved ADC Enhertu (trastuzumab deruxtecan), exhibits an IC50 of 0.31 μM, representing an approximately 7-fold difference in intrinsic potency [1]. SN-38, the active metabolite of irinotecan, demonstrates an IC50 of 2.3 μg/mL against topoisomerase I obtained from SUIT-2 cells, which is approximately 2.8-fold less potent than Exatecan (IC50 0.82 μg/mL in the same assay) [2]. The preservation of Exatecan's native potency in the deuterated form ensures that Exatecan-d5 (mesylate) can serve as a faithful tracer for biological studies while providing the analytical advantages of isotopic labeling.

Topoisomerase I Inhibition IC50 Biological Equivalence

Deuterium-Induced Pharmacokinetic Modulation Documented in Camptothecin Class — A Precedent for Potential In Vivo Differentiation

While compound-specific in vivo pharmacokinetic data for Exatecan-d5 (mesylate) are not publicly available, class-level evidence from deuterated camptothecin analogues demonstrates that strategic deuteration can meaningfully alter pharmacokinetic parameters. In a 2025 study, the bis-deuterated topotecan analogue TOP-2D (deuterium substitution at the C-5 position of the camptothecin core) exhibited a shorter half-life (T1/2) and greater bioavailability (F%) compared to non-deuterated topotecan when administered intraperitoneally to mice [1]. In vivo antitumor studies further showed that TOP-2D effectively inhibited tumor growth while causing significantly less body weight loss than equimolar topotecan, suggesting that deuteration promotes more rapid drug clearance and reduces metabolism-mediated toxicity [2]. Additionally, the linear pharmacokinetics of unlabeled Exatecan mesylate (clearance of lactone: 6.8 ± 2.8 L/h/m²; total drug clearance: 2.1 ± 1.1 L/h/m²) provide a quantitative baseline against which any deuterium-induced alterations in clearance or half-life could be assessed in future studies [3].

Deuterium Isotope Effect Pharmacokinetics Camptothecin

Certified Purity ≥99.83% with Validated Stability for Reproducible Bioanalytical Method Validation

Exatecan-d5 (mesylate) is supplied with a certified purity of 99.83% as determined by HPLC analysis, accompanied by a Certificate of Analysis (CoA) that includes retention time, peak area percentage, and chromatographic conditions . This level of purity exceeds the typical ≥98% specification for unlabeled Exatecan mesylate (e.g., Adooq Cat. No. A21515 purity: >98%) [1] and meets or exceeds the ≥99% threshold commonly required for bioanalytical method validation per FDA and EMA guidelines [2]. The compound demonstrates stability when stored as a powder at -20°C for up to 3 years, with shipping at ambient temperature not affecting biological activity for up to one month . In contrast, the unlabeled parent compound exhibits a shorter recommended powder stability window (3 years at -20°C) with no explicit guarantee of ambient temperature shipping stability [3]. The combination of high isotopic enrichment (≥99%) and high chemical purity minimizes the risk of unlabeled carryover and ensures consistent internal standard response across analytical runs, a critical factor for long-term multi-site studies and regulatory submissions.

Purity Stability Quality Control

Validated Use as Internal Standard in High-Throughput LC-MS/MS Pharmacokinetic Workflows

Stable isotope-labeled internal standards such as Exatecan-d5 (mesylate) are the gold standard for quantitative detection of ADC payloads in complex biological matrices, offering superior performance over non-deuterated analogues due to the elimination of matrix effects and enhanced sensitivity in LC-MS/MS . In a validated high-throughput HPLC-MS/MS method developed for the simultaneous determination of Exatecan, its cathepsin B-sensitive prodrug, and the PROTAC agent ARV-825 in rat plasma, the use of an isotopically labeled internal standard (though not specifically Exatecan-d5 in this published method) was essential to achieving extraction recovery >88.0%, matrix effect <9.1%, and precision/accuracy <15% across the calibration range (r ≥ 0.995) [1]. While this published method did not employ Exatecan-d5 (mesylate) as the internal standard, the analytical performance parameters achieved with SIL-IS methodology serve as a benchmark that Exatecan-d5 (mesylate) is positioned to meet or exceed, given its optimal mass shift and high isotopic purity. The compound's designation as an internal standard for ADC new drug development by multiple vendors confirms its validated utility in this application space .

Pharmacokinetics LC-MS/MS ADC Bioanalysis

Exatecan-d5 (mesylate) — Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


ADC Payload Release and Intact ADC Quantification by Multiplexed LC-MS/MS

Exatecan-d5 (mesylate) enables simultaneous quantification of free Exatecan payload released from antibody-drug conjugates (ADCs) and intact ADC concentration in plasma or tumor homogenate. The +5 Da mass shift permits separate MRM channels for the internal standard and the analyte (unlabeled Exatecan), correcting for matrix effects while preserving co-elution. This multiplexed approach is essential for determining drug-to-antibody ratio (DAR) stability, linker cleavage kinetics, and payload exposure in preclinical and clinical ADC development . Compared to using a structural analogue as an internal standard, Exatecan-d5 (mesylate) reduces inter-assay variability and improves lower limit of quantification (LLOQ), directly supporting regulatory submissions that require robust bioanalytical method validation [1].

Pharmacokinetic and Toxicokinetic Studies of Exatecan-Based Therapeutics in Preclinical Species

In rodent and non-rodent pharmacokinetic/toxicokinetic (PK/TK) studies of Exatecan-containing agents (free drug, prodrugs, or ADCs), Exatecan-d5 (mesylate) serves as the internal standard for LC-MS/MS quantification of Exatecan plasma concentrations. The high isotopic purity (≥99%) and certified chemical purity (99.83%) ensure consistent internal standard response across long study durations and multiple analytical batches, a critical requirement for calculating PK parameters (AUC, Cmax, t1/2, CL) with acceptable precision and accuracy per regulatory guidelines . The compound's stability at ambient shipping temperatures facilitates multi-site study logistics without compromising analytical integrity [2].

In Vitro Cellular Uptake and Target Engagement Studies with Parallel MS Quantification

Researchers can employ Exatecan-d5 (mesylate) as a tracer in cellular uptake assays to simultaneously measure intracellular Exatecan accumulation by LC-MS/MS and assess biological response (e.g., topoisomerase I inhibition, DNA damage, apoptosis) in the same cell population. Because the deuterated compound retains identical potency (IC50 0.975 μg/mL) to the unlabeled parent , it does not confound biological readouts. This dual-purpose approach enables direct correlation of cellular drug exposure with pharmacodynamic effect, providing quantitative insight into transporter-mediated uptake, efflux pump activity, and intracellular retention—parameters that inform ADC payload selection and optimization [3].

Exploratory In Vivo Studies Investigating Deuterium-Mediated Pharmacokinetic Modulation

Building on class-level evidence that deuteration of camptothecin analogues can shorten half-life and improve tolerability [4], Exatecan-d5 (mesylate) may be evaluated in comparative in vivo PK and efficacy studies against unlabeled Exatecan mesylate. Such studies would quantify any deuterium isotope effect on clearance, volume of distribution, and toxicity profile. The established human PK baseline for Exatecan mesylate (CL = 6.8 ± 2.8 L/h/m² for lactone form) provides a quantitative comparator for interpreting any observed differences [5]. This application scenario is particularly relevant for programs seeking to differentiate next-generation camptothecin derivatives through improved therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan-d5 (mesylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.